Introduction: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold
Introduction: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold
An In-Depth Technical Guide to tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that provide precise three-dimensional orientation of functional groups is paramount. Spirocyclic scaffolds, where two rings share a single atom, have emerged as privileged structures due to their inherent rigidity, novelty, and ability to improve physicochemical properties such as solubility and metabolic stability.[1] The 2,7-diazaspiro[4.4]nonane framework, in particular, offers a versatile and synthetically accessible core. Its unique topology allows for the exploration of chemical space in ways that are not achievable with traditional flat, aromatic systems, making it a valuable building block for interrogating complex biological targets.[2]
This guide focuses on a key derivative of this family: tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS: 1194376-44-7). The strategic incorporation of a ketone functional group and an orthogonal Boc (tert-butyloxycarbonyl) protecting group makes this molecule a highly valuable intermediate for the synthesis of complex bioactive compounds. The ketone provides a reactive handle for further derivatization, while the Boc group allows for selective manipulation of the two distinct nitrogen atoms within the scaffold. This document provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery programs.
Physicochemical and Structural Properties
The compound is a solid at room temperature and is typically stored under refrigeration. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1194376-44-7 | [3] |
| Molecular Formula | C₁₂H₂₀N₂O₃ | [3][4] |
| Molecular Weight | 240.30 g/mol | [4] |
| IUPAC Name | tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate | |
| Synonyms | 2-Boc-2,7-diazaspiro[4.4]nonan-6-one | [3] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | RJXAFHSMTSRJKE-UHFFFAOYSA-N |
Crystal Structure and Molecular Conformation
A detailed single-crystal X-ray diffraction study provides profound insight into the molecule's three-dimensional structure.[4] The analysis reveals that both of the five-membered pyrrolidine rings adopt an envelope conformation. In the crystalline state, the molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming one-dimensional chains.[4] This hydrogen bonding capability, stemming from the secondary amine (N7-H) and the ketone's carbonyl oxygen, is a critical feature for molecular recognition at biological targets.[4] The bond lengths and angles within the molecule fall within normal ranges.[4]
Synthesis and Purification
The synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate has been reported via a reductive cyclization pathway. This method provides a reliable route to the target compound from a functionalized pyrrolidine precursor.
Experimental Protocol: Reductive Cyclization
This protocol is based on the methodology described by Yang, J. (2011) in Acta Crystallographica Section E.[4]
-
Reaction Setup: To a solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4 g) in methanol, add Raney Nickel (3.4 g) as the catalyst.
-
Hydrogenation: Place the reaction mixture in a pressure vessel and subject it to a hydrogen gas atmosphere (50 psi).
-
Reaction Conditions: Vigorously stir the suspension at room temperature. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture to remove the Raney Ni catalyst. Wash the catalyst with methanol.
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purification: The title compound can be purified by recrystallization from ethanol at room temperature to obtain single crystals suitable for X-ray analysis.[4]
Causality Behind Experimental Choices:
-
Raney Nickel and H₂: This combination is a classic and highly effective system for the reduction of nitriles to primary amines.
-
Methanol: Serves as a polar protic solvent that is suitable for both the substrate and the hydrogenation process.
-
Reductive Cyclization: The in situ formation of the primary amine from the nitrile group allows it to undergo a spontaneous intramolecular cyclization with the adjacent ester group, forming the desired lactam (oxo-nonane) ring.
Caption: Synthesis of the title compound.
Chemical Reactivity and Derivatization Potential
The synthetic value of this molecule lies in its distinct reactive sites, which can be addressed sequentially. The Boc-protected amine at N2 is stable under many conditions, allowing for initial modifications elsewhere, while the secondary amine at N7 and the ketone at C6 are prime locations for introducing diversity.
Boc Group Deprotection: Gateway to the Core Scaffold
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, valued for its stability and, most importantly, its clean and efficient removal under acidic conditions.[5][6] The deprotection of the title compound unmasks the N2 amine, enabling further functionalization. A protocol for this key transformation has been described in the patent literature, highlighting its practical application.[7]
Experimental Protocol: Acid-Mediated Boc Deprotection [7]
-
Reaction Setup: Dissolve tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (0.2 g, 0.83 mmol) in dichloromethane (DCM, 15 mL).
-
Acid Addition: Add trifluoroacetic acid (TFA, 0.19 mL, 2.4 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1 hour.
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Co-evaporate the resulting residue with DCM (2 x 5 mL) and then triturate with diethyl ether (2 x 5 mL) to yield the deprotected product, 2,7-diazaspiro[4.4]nonan-6-one, as its TFA salt.[7]
Trustworthiness and Self-Validation: The progress of the deprotection can be easily monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic large singlet for the tert-butyl protons at ~1.4 ppm.[8] The formation of the product can be confirmed by mass spectrometry, which will show a mass loss corresponding to the Boc group (100.12 g/mol ).
Synthetic Utility of the Deprotected Scaffold
Once deprotected, the resulting 2,7-diazaspiro[4.4]nonan-6-one is a versatile intermediate with three key points for diversification:
-
N2 Amine: The newly freed secondary amine is a potent nucleophile, ready for acylation, alkylation, reductive amination, or arylation reactions.
-
N7 Amine/Amide: The lactam nitrogen is significantly less nucleophilic but can participate in reactions under specific conditions.
-
C6 Ketone: The carbonyl group can undergo reduction to an alcohol, reductive amination to introduce a new amino group, or serve as a site for olefination reactions (e.g., Wittig reaction).
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1194376-44-7: tert-butyl-6-oxo-2,7-diazaspiro[4.4]nona… [cymitquimica.com]
- 4. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. CN108602823A - ä½ä¸ºå»æ³ç´ åé ¶ï¼dubï¼æå¶åçèº-缩åå¡å¯ç·è¡çç© - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
